molecular formula C11H14OS B13574422 5-(Phenylthio)pentan-2-one CAS No. 81358-55-6

5-(Phenylthio)pentan-2-one

Cat. No.: B13574422
CAS No.: 81358-55-6
M. Wt: 194.30 g/mol
InChI Key: DPYONJUXZNJARY-UHFFFAOYSA-N
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Description

5-(Phenylthio)pentan-2-one is an organic compound with the molecular formula C11H14OS It is characterized by a phenylthio group attached to a pentan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylthio)pentan-2-one typically involves the reaction of 1-bromo-5-phenylthiopentane with a suitable base such as sodium hydride (NaH) in the presence of a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by a phenylthio group.

Reaction Scheme:

C6H5S(CH2)5Br+NaHC6H5S(CH2)5O+NaBr\text{C}_6\text{H}_5\text{S}-\text{(CH}_2\text{)}_5\text{Br} + \text{NaH} \rightarrow \text{C}_6\text{H}_5\text{S}-\text{(CH}_2\text{)}_5\text{O} + \text{NaBr} C6​H5​S−(CH2​)5​Br+NaH→C6​H5​S−(CH2​)5​O+NaBr

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylthio)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles (e.g., amines, alcohols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Corresponding substituted products

Scientific Research Applications

5-(Phenylthio)pentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Phenylthio)pentan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Phenylthio)pentan-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    5-(Phenylthio)pentanoic acid: Contains a carboxylic acid group instead of a ketone.

    4-(Phenylthio)butan-2-one: Shorter carbon chain with similar functional groups.

Uniqueness

5-(Phenylthio)pentan-2-one is unique due to its specific combination of a phenylthio group and a pentan-2-one backbone, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

81358-55-6

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

5-phenylsulfanylpentan-2-one

InChI

InChI=1S/C11H14OS/c1-10(12)6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3

InChI Key

DPYONJUXZNJARY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCSC1=CC=CC=C1

Origin of Product

United States

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